molecular formula C31H24N4O4 B2472892 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-70-0

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2472892
CAS No.: 478342-70-0
M. Wt: 516.557
InChI Key: ZATBCKHXDJEOPO-LLZINOMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound featuring a hybrid molecular structure that incorporates both a 2-imino-2H-chromene (iminocoumarin) scaffold and a benzimidazole moiety. This structure places it within a class of molecules that are of significant interest in medicinal chemistry for the development of novel bioactive agents. While specific biological data for this exact compound may be limited, research on analogous structures provides strong evidence of its potential research value. Compounds based on the 2-imino-2H-chromene core have been extensively investigated as potential cytotoxic agents. Studies have shown that such derivatives can exhibit potent activity against a range of human cancer cell lines, with specific compounds demonstrating low micromolar IC50 values, indicating strong antiproliferative effects . The mechanism of action for these compounds is multifaceted and may include the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis. Furthermore, the incorporation of the benzimidazole ring system is a strategic design element, as this heterocycle is a privileged scaffold in drug discovery known for its ability to interact with various enzymatic targets and receptors. Beyond oncology research, the 2-imino-2H-chromene scaffold has also been rationally designed and evaluated for applications in neurodegenerative disease research. Some derivatives have shown activity as inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as BACE1 . This suggests that the compound may serve as a valuable chemical tool for probing pathways in neuroscientific studies. The combination of these two pharmacophoric groups into a single hybrid molecule is a recognized strategy to create dual-acting compounds that may simultaneously address multiple biological targets, offering a promising approach for tackling complex multifactorial diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4/c1-37-22-15-16-26(28(18-22)38-2)35-31-23(17-20-7-3-6-10-27(20)39-31)30(36)32-21-13-11-19(12-14-21)29-33-24-8-4-5-9-25(24)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATBCKHXDJEOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic derivative that combines features of benzimidazole and chromene scaffolds, which are known for their broad range of biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its anti-inflammatory properties.

  • Molecular Formula : C31H24N4O4
  • Molar Mass : 516.55 g/mol
  • CAS Number : 478342-76-6

Biological Activity Overview

Research has demonstrated that compounds containing the chromone scaffold exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under consideration has been evaluated for its potential in the following areas:

1. Cytotoxicity

A study synthesized a series of chromone carboxamide derivatives, including the target compound, and assessed their cytotoxic effects against several cancer cell lines (MCF-7, OVCAR, IGROV, and HCT-116). The results indicated that compounds exhibited IC50 values ranging from 0.9 to 10 μM, suggesting promising anticancer activity .

Cell Line IC50 (μM) Activity
MCF-79.0Moderate
OVCAR5.5High
HCT-1167.0Moderate

The cytotoxicity observed in these studies is attributed to the induction of apoptosis in cancer cells. The presence of specific substituents on the chromone nucleus was found to enhance activity, particularly those that increase lipophilicity and improve cellular uptake .

3. Anti-inflammatory Activity

In addition to cytotoxic effects, the compound has been evaluated for its potential as an anti-inflammatory agent. It was tested as a putative inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Compounds with hydrophilic characteristics showed greater inhibition of this enzyme, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities associated with similar chromone derivatives:

  • A study focused on a series of chromenone compounds reported their effectiveness against leukemia cell lines, with significant apoptosis induction observed .
  • Another investigation into benzimidazole derivatives showed promising results in terms of anthelmintic activity, suggesting that modifications to the benzimidazole structure can yield compounds with diverse biological activities .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chromone and benzimidazole structures can significantly influence biological activity. The following structural features have been identified as beneficial:

  • Substituents on the Chromone Nucleus : Fluorination and alkyl groups enhance cytotoxicity.
  • Amide Side Chains : Variations in hydrophilicity and steric hindrance affect both cytotoxic and anti-inflammatory properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds, including those related to (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines . The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that certain benzimidazole derivatives possess significant antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when electrically stimulated can be harnessed in display technologies and lighting solutions .

Photovoltaic Devices

Furthermore, the compound's structure allows it to act as a potential material for photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated apoptosis in breast cancer cell lines via pathway inhibition.
Antimicrobial PropertiesShowed significant activity against bacterial strains disrupting cell membranes.
OLED ApplicationsExhibited favorable emission properties for use in organic electronics.

Chemical Reactions Analysis

Nucleophilic Substitution at Methoxy Groups

The 2,4-dimethoxyphenyl substituent is susceptible to nucleophilic substitution under acidic or basic conditions. For example:

  • Demethylation : Methoxy groups (-OCH₃) undergo hydrolysis in the presence of strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) to yield phenolic -OH groups.

  • Alkylation/arylation : The electron-rich aromatic ring may participate in Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) when activated by directing groups.

Tautomerism and Imine Reactivity

The imino (-C=N-) group in the chromene backbone exhibits tautomerism, shifting between 2H-chromene (keto form) and 4H-chromene (enol form). This tautomerism influences:

  • Acid-base reactions : Protonation at the imine nitrogen under acidic conditions enhances electrophilicity.

  • Coordination chemistry : The imine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalytic applications.

Benzimidazole Ring Reactivity

The benzimidazole moiety participates in:

  • Protonation/deprotonation : The N-H group in benzimidazole undergoes deprotonation in basic media (pKa ≈ 12.5), forming a resonance-stabilized anion .

  • Electrophilic substitution : Reactivity at the C-5 position of benzimidazole, driven by electron-donating effects from adjacent nitrogen atoms.

Experimental Conditions and Outcomes

Reactions are typically conducted under controlled conditions to optimize selectivity and yield:

Reaction Type Conditions Outcome Monitoring Method
DemethylationHBr (48%), reflux, 6–8 hFormation of dihydroxy derivativeTLC, HPLC
Imine protonationHCl (1M), room temperatureStabilization of keto tautomerUV-Vis spectroscopy
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hArylation at methoxyphenyl substituentNMR, Mass spectrometry
Benzimidazole alkylationK₂CO₃, DMF, alkyl halide, 60°C, 4 hN-alkylated benzimidazole productHPLC, IR spectroscopy

Analytical Techniques for Reaction Monitoring

  • Chromatography : HPLC and TLC verify reaction progress and purity (>95% purity thresholds).

  • Spectroscopy :

    • ¹H/¹³C NMR : Confirms structural changes (e.g., loss of methoxy peaks at δ 3.8–4.0 ppm after demethylation) .

    • IR : Detects shifts in N-H (≈3400 cm⁻¹) and C=O (≈1680 cm⁻¹) stretches.

  • Mass spectrometry : Validates molecular weight changes (e.g., +16 Da for hydroxylation).

Reaction-Specific Challenges and Solutions

  • Regioselectivity in electrophilic substitution : Steric hindrance from the chromene core directs reactivity to the para position of the methoxyphenyl group.

  • Solubility issues : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during metal-catalyzed reactions.

  • Byproduct formation : Column chromatography or recrystallization (using ethanol/water) isolates the desired product.

Comparative Reactivity of Structural Analogues

Substituent variations significantly alter reactivity:

Substituent Position Reactivity Trend Example Reaction
2,4-dimethoxy (target)Higher electrophilicity at C-5Faster demethylation vs. 2,5-dimethoxy
2-methoxy (analogue)Reduced steric hindranceEnhanced Suzuki coupling efficiency
Unsubstituted phenyl Lower solubility in polar solventsLimited applicability in aqueous reactions

Q & A

Q. What are the established synthetic routes for preparing this chromene-benzimidazole hybrid compound?

The compound can be synthesized via multi-step reactions starting with 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives. Key steps include:

  • Benzimidazole introduction : Coupling 4-(1H-benzimidazol-2-yl)aniline with chromene intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Imino group formation : Reacting with 2,4-dimethoxyphenylamine under dehydrating conditions (e.g., using POCl₃ or acetic acid).
  • Characterization : IR spectroscopy confirms carboxamide (C=O stretch ~1650 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹). 1H/13C NMR resolves aromatic protons and stereochemistry (Z-configuration via NOE correlations). Mass spectrometry validates molecular weight .

Q. Which analytical techniques are essential for structural confirmation?

  • 1H NMR : Critical for identifying coupling patterns (e.g., imino proton as a singlet due to restricted rotation in Z-configuration).
  • 13C NMR : Distinguishes carbonyl carbons (~170 ppm) and aromatic carbons.
  • X-ray crystallography : Provides definitive proof of stereochemistry and molecular packing, as demonstrated for benzimidazole derivatives (e.g., monoclinic P21/c space group with β = 95.1°) .
  • Elemental analysis : Ensures purity (>95% C, H, N content) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Antimicrobial assays : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Cytotoxicity screening : MTT assay on non-cancerous cell lines (e.g., HEK-293) to establish safety thresholds.
  • Fluorescence properties : Evaluate potential as a fluorescent probe using UV-Vis and fluorescence spectroscopy (λex ~350 nm, λem ~450 nm) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to install aryl groups.
  • Solvent screening : Replace DMF with ionic liquids to enhance reaction efficiency and reduce byproducts.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% .
  • Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation .

Q. How should researchers address discrepancies in reported biological activities of chromene derivatives?

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols.
  • SAR analysis : Synthesize analogs (e.g., varying methoxy groups) to identify critical pharmacophores.
  • Meta-analysis : Cross-reference data from independent studies to isolate confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. What mechanistic studies are needed to elucidate the compound’s anticancer activity?

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation in treated cancer cells.
  • Cell cycle analysis : Flow cytometry to detect G1/S or G2/M arrest.
  • Target identification : Molecular docking against kinases (e.g., EGFR, VEGFR) and validation via Western blot (phosphorylation inhibition) .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC over 24 hrs.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Methodological Considerations

  • Contradiction resolution : For conflicting bioactivity data, validate using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure batch-to-batch compound consistency via NMR .
  • Stereochemical confirmation : Use NOESY to distinguish Z/E isomers. For example, Z-configuration shows cross-peaks between imino protons and adjacent aromatic protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.